

Statistical Validation of Hemoglobin (64-76)

Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: Hemoglobin (64-76)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data related to the T-cell inducing determinant, **Hemoglobin (64-76)**, and its altered peptide ligands (APLs). It is designed to offer an objective overview of performance, supported by experimental data, to aid in research and development. The information is presented in clearly structured tables, with detailed methodologies for key experiments and visual diagrams to illustrate complex biological processes and workflows.

Data Summary: T-Cell Response and Binding Affinity

The following tables summarize key quantitative data from studies on **Hemoglobin (64-76)** and its variants. These peptides are recognized by specific T-cell receptors (TCRs), such as that of the 3.L2 T-cell clone, in the context of the I-Ek Major Histocompatibility Complex (MHC) class II molecule.

Table 1: T-Cell Proliferation in Response to **Hemoglobin (64-76)** and Altered Peptide Ligands

Peptide Ligand	Amino Acid Substitution	Concentration (μM)	T-Cell Proliferation (cpm [3H]Thymidine incorporation)	Reference
Hemoglobin (64-76) (Wild-Type)	None	100	150,000	[1]
Hemoglobin (64-76) (Wild-Type)	None	0.01	50,000	[1]
S70	Alanine to Serine at position 70	100	No significant proliferation	[1]
Gln72	Asparagine to Glutamine at position 72	Not specified	No activation observed	[2][3]
I72	Asparagine to Isoleucine at position 72	Not specified	Functions as a TCR antagonist	
A72	Asparagine to Alanine at position 72	Not specified	Functions as a TCR antagonist	

Table 2: TCR-pMHC Binding Kinetics and Affinity

Peptide Ligand	TCR	KD (μM)	kon (M ⁻¹ s ⁻¹)	koff (s ⁻¹)	Reference
Hemoglobin (64-76)	n3.L2	16	2.0 x 10 ³	3.3 x 10 ⁻²	
M2 (mutant TCR)	M2	4.3	7.6 x 10 ³	3.3 x 10 ⁻²	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

- T-cell clone (e.g., PL.17)
- Antigen-presenting cells (APCs) (e.g., mitomycin C-treated Hi-7 cells)
- Peptide ligands (e.g., **Hemoglobin (64-76)**, S70)
- Complete culture medium
- [³H]Thymidine
- 96-well culture plates
- Scintillation counter

Procedure:

- Culture T-cell clones with mitomycin C-treated APCs in 96-well plates.
- Add the desired concentration of the peptide ligand to the wells.
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
- Assess [³H]Thymidine incorporation at various time points (e.g., every 24 hours for 4 days) by adding [³H]Thymidine to parallel cultures for the final 18 hours of incubation.
- Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
- Statistical Analysis: Compare proliferation rates between different conditions at given time points using a non-parametric test such as the Mann-Whitney U-test, which is suitable for experiments with smaller sample sizes.

Mass Spectrometry for Hemoglobin Peptide Analysis

This protocol outlines a general workflow for the analysis of hemoglobin-derived peptides using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

Materials:

- Hemoglobin sample
- Trypsin (for enzymatic digestion)
- LC-MS system with an ESI source
- Appropriate solvents for chromatography (e.g., water, acetonitrile, formic acid)

Procedure:

- **Sample Preparation:** Perform a tryptic digestion of the hemoglobin sample to generate peptide fragments.
- **Chromatographic Separation:** Inject the peptide mixture into the LC system. The peptides are separated based on their physicochemical properties as they pass through the chromatography column.
- **Ionization:** The separated peptides are introduced into the ESI source, where they are ionized.
- **Mass Analysis:** The ionized peptides are transferred to the mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire mass spectra in a data-dependent mode, selecting the most abundant ions for further fragmentation (MS/MS) to obtain sequence information.
- **Data Analysis:** Use appropriate software to identify the peptides by comparing the experimental mass spectra to theoretical spectra from a protein database.

Surface Plasmon Resonance (SPR) for TCR-pMHC Binding Kinetics

SPR is a technique used to measure the binding affinity and kinetics of biomolecular interactions in real-time.

Materials:

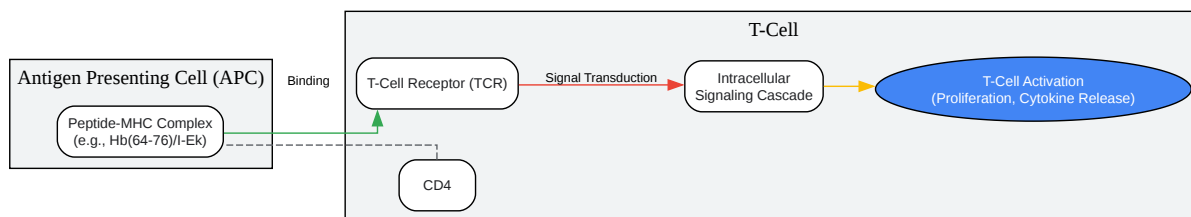
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Soluble peptide-MHC (pMHC) complexes (e.g., Hb(64-76)/I-Ek)
- Soluble single-chain TCR (scTCR)
- Amine coupling reagents
- Running buffer

Procedure:

- **Ligand Immobilization:** Covalently immobilize the pMHC complexes onto the surface of the sensor chip using amine coupling.
- **Analyte Injection:** Inject different concentrations of the scTCR over the sensor surface.
- **Binding Measurement:** The SPR instrument detects changes in the refractive index at the sensor surface as the TCR binds to the immobilized pMHC, generating a sensorgram.
- **Kinetic Analysis:** Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (k_{on}), off-rate (k_{off}), and equilibrium dissociation constant (K_D).
- **Data Fitting:** Fit the experimental data to a 1:1 binding model to calculate the kinetic parameters.

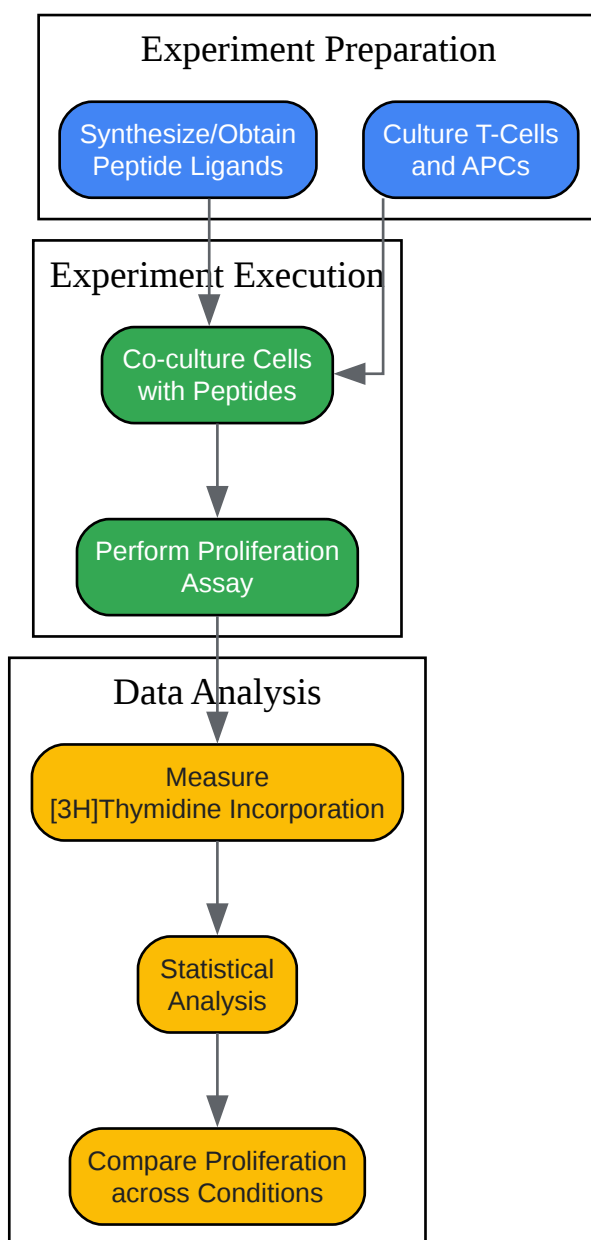
Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.



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T-Cell Receptor Signaling Pathway



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T-Cell Proliferation Assay Workflow

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